molecular formula C20H22N2OS B2822975 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole CAS No. 1207010-20-5

2-(isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole

Cat. No.: B2822975
CAS No.: 1207010-20-5
M. Wt: 338.47
InChI Key: FYZIDSBGDPCZJL-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is an organic compound that falls under the category of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors in the presence of suitable catalysts. One common method includes the reaction between o-toluidine, isopropylthiol, and 4-methoxybenzaldehyde under acidic or basic conditions to form the desired imidazole ring. Reaction conditions such as temperature, solvent, and reaction time can greatly influence the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to maximize efficiency and yield. Automated processes and continuous flow techniques can be employed to scale up the production, ensuring consistency and quality control.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction of the imidazole ring can be achieved using reagents like lithium aluminum hydride, leading to the formation of saturated imidazole derivatives.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substituting Agents: Halogens, alkylating agents.

Major Products Formed

Major products depend on the specific reactions but may include sulfoxides, sulfones, halogenated derivatives, and alkylated imidazoles.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

  • Medicine: It has potential as a therapeutic agent due to its bioactivity.

  • Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole exerts its effects varies based on its application:

  • Molecular Targets: It can interact with enzymes, proteins, and DNA, inhibiting or modifying their function.

  • Pathways Involved: In cancer cells, it may induce apoptosis through pathways involving caspases. In microbes, it may disrupt cell wall synthesis or function.

Comparison with Similar Compounds

2-(Isopropylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is unique in its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other imidazole derivatives, such as:

  • Clotrimazole: An antifungal agent.

  • Metronidazole: An antibiotic and antiprotozoal medication.

  • Ketoconazole: Another antifungal compound.

Each of these compounds shares the imidazole core structure but differs in the substituents attached, leading to variations in their activity and applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1-(2-methylphenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-14(2)24-20-21-13-19(16-9-11-17(23-4)12-10-16)22(20)18-8-6-5-7-15(18)3/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZIDSBGDPCZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SC(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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